Structural Profiling and Synthetic Methodologies of P,P-Diphenylphosphinic Hydrazide: A Technical Guide
Structural Profiling and Synthetic Methodologies of P,P-Diphenylphosphinic Hydrazide: A Technical Guide
Executive Summary
P,P-diphenylphosphinic hydrazide (CAS: 6779-66-4) is a highly versatile organophosphorus scaffold utilized extensively in advanced organic synthesis, medicinal chemistry, and organocatalysis. Characterized by a pentavalent phosphorus center bonded to two phenyl rings, a phosphoryl oxygen, and a hydrazine moiety, this compound serves as a critical building block for synthesizing multisubstituted phosphorylhydrazides—many of which exhibit potent antiproliferative and anticancer properties.
This whitepaper provides an authoritative, in-depth analysis of the chemical structure, physical properties, and field-proven synthetic methodologies associated with P,P-diphenylphosphinic hydrazide, designed for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profile
The molecular architecture of P,P-diphenylphosphinic hydrazide ( Ph2P(=O)NHNH2 ) is defined by the strong electron-withdrawing nature of the diphenylphosphoryl group. This electronic environment significantly attenuates the nucleophilicity of the adjacent α -nitrogen while leaving the terminal β -nitrogen available for selective functionalization.
Quantitative Data Summary
The following table consolidates the core physicochemical properties of the compound, providing a baseline for formulation and reaction planning [1].
Table 1: Physicochemical Properties of P,P-Diphenylphosphinic Hydrazide
| Property | Value |
| IUPAC Name | diphenylphosphinohydrazide |
| CAS Number | 6779-66-4 |
| Molecular Formula | C₁₂H₁₃N₂OP |
| Molecular Weight | 232.22 g/mol |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Physical State | Crystalline solid (White to off-white) |
Synthetic Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis of P,P-diphenylphosphinic hydrazide and its derivatives must follow self-validating protocols where each step is analytically verifiable.
Primary Synthesis: Nucleophilic Substitution
The foundational synthesis involves the nucleophilic attack of hydrazine on diphenylphosphinic chloride.
Causality in Experimental Design:
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Temperature Control (0 °C): The nucleophilic attack on the highly electrophilic pentavalent phosphorus is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses the formation of the symmetrical bis-substituted byproduct ( Ph2P(O)-NH-NH-P(O)Ph2 ).
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Reagent Stoichiometry: A strict stoichiometric excess of hydrazine hydrate (or the inclusion of a tertiary amine base like triethylamine) is mandatory. The reaction generates HCl as a byproduct; if not neutralized, HCl protonates the unreacted hydrazine, rendering it non-nucleophilic and stalling the reaction [4].
Step-by-Step Protocol:
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Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere.
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Solvation: Dissolve 10.0 mmol of diphenylphosphinic chloride in 50 mL of anhydrous dichloromethane (DCM).
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Addition: Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (25.0 mmol, 2.5 equiv) dropwise over 30 minutes to control the exothermic release.
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Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
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Workup: Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM ( 3×30 mL). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure white crystals.
Fig 1: Synthesis and derivatization workflow of P,P-diphenylphosphinic hydrazide.
Analytical Validation (E-E-A-T)
Trustworthiness in chemical synthesis relies on rigorous analytical validation. The synthesized P,P-diphenylphosphinic hydrazide must be validated against the following spectral benchmarks:
Table 2: Diagnostic Spectral Signatures
| Analytical Method | Typical Signal / Shift | Assignment / Causality |
| ³¹P NMR (DMSO-d₆) | δ 29.0 – 34.0 ppm (Singlet) | Confirms the purity of the pentavalent P=O center, distinguishing it from oxidized byproducts. |
| ¹H NMR (DMSO-d₆) | δ 7.40 – 7.90 ppm (Multiplets) | Aromatic protons of the two phenyl rings. |
| ¹H NMR (DMSO-d₆) | δ 4.50 – 5.50 ppm (Broad) | Exchangeable N-H / NH₂ protons (disappear upon D₂O shake). |
| FT-IR (KBr Pellet) | ~1180 cm⁻¹ & ~3300 cm⁻¹ | Strong P=O stretching and distinct N-H stretching, respectively. |
Advanced Mechanistic Pathways in Derivatization
P,P-diphenylphosphinic hydrazide and its structural analogues are heavily utilized in advanced catalytic systems to generate multisubstituted hydrazines, which are highly sought after in drug discovery.
Copper-Catalyzed Phosphorylation
Recent advancements have demonstrated the precise construction of multisubstituted phosphorylhydrazides via copper-catalyzed phosphorylation of N,N-disubstituted hydrazines [2].
Mechanistic Causality: CuBr2 acts as a Lewis acid, coordinating with the phosphoryl oxygen of the hydrogen phosphoryl compound to facilitate the generation of an electrophilic phosphorus species. The addition of 4Å molecular sieves is critical; they sequester trace moisture, preventing the competitive hydrolysis of the phosphoryl intermediate, which would otherwise drastically reduce the yield.
Base-Catalyzed Hydrophosphination of Azobenzenes
Another powerful derivatization technique is the base-catalyzed hydrophosphination of azobenzenes using diarylphosphine oxides to construct the N-N-P unit, yielding complex diphenylphosphinic hydrazide derivatives [3].
Mechanistic Causality:
Cs2CO3 is selected as the base because the large cesium cation provides a highly "naked" and reactive carbonate anion. This ensures the efficient deprotonation of the diarylphosphine oxide to form a highly nucleophilic phosphinite anion, which subsequently attacks the N=N double bond.
Fig 2: Base-catalyzed hydrophosphination of azobenzenes to form hydrazide derivatives.
References
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PubChem. "P,P-Diphenylphosphinic hydrazide | C12H13N2OP | CID 418926." National Center for Biotechnology Information. URL:[Link]
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The Journal of Organic Chemistry. "Copper-Catalyzed Phosphorylation of N,N-Disubstituted Hydrazines: Synthesis of Multisubstituted Phosphorylhydrazides as Potential Anticancer Agents." ACS Publications. URL:[Link]
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The Journal of Organic Chemistry. "Base-Catalyzed Hydrophosphination of Azobenzenes with Diarylphosphine Oxides: A Precise Construction of N-N-P Unit." ACS Publications. URL:[Link]
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Thieme E-Books. "Product Class 7: Hydrazines and Hydrazinium Salts." Science of Synthesis. URL:[Link]
